molecular formula C14H18N2S B581629 2-Methyl-5-(4-piperidinylMethyl)benzothiazole CAS No. 1263279-88-4

2-Methyl-5-(4-piperidinylMethyl)benzothiazole

Cat. No. B581629
CAS RN: 1263279-88-4
M. Wt: 246.372
InChI Key: VKZRBORNQBPFSP-UHFFFAOYSA-N
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Description

2-Methyl-5-(4-piperidinylmethyl)-1,3-benzothiazole is a chemical compound with the linear formula C14H18N2S1 . It is a highly versatile compound with a wide range of applications in the pharmaceutical industry .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including 2-Methyl-5-(4-piperidinylMethyl)benzothiazole, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C14H18N2S1 . The molecular weight of this compound is 246.37 .


Chemical Reactions Analysis

Benzothiazole derivatives, including this compound, have been found to display antibacterial activity by inhibiting various enzymes . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .


Physical And Chemical Properties Analysis

This compound is a solid compound . The molecular formula is C14H18N2S1, and the molecular weight is 246.37 .

Mechanism of Action

While the specific mechanism of action for 2-Methyl-5-(4-piperidinylMethyl)benzothiazole is not explicitly mentioned in the search results, benzothiazole derivatives in general have been reported to display antibacterial activity by inhibiting various enzymes .

Safety and Hazards

The safety information available indicates that 2-Methyl-5-(4-piperidinylMethyl)benzothiazole may cause skin and eye irritation. It is also classified as hazardous to the aquatic environment .

properties

IUPAC Name

2-methyl-5-(piperidin-4-ylmethyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2S/c1-10-16-13-9-12(2-3-14(13)17-10)8-11-4-6-15-7-5-11/h2-3,9,11,15H,4-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZRBORNQBPFSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)CC3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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